Scientific Field: Organic Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .
Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .
Scientific Field: Agricultural Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.
Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.
Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.
Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .
Scientific Field: Organic Chemistry
Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .
Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .
4-(Difluoromethoxy)aniline has the following molecular formula: C7H7F2NO. The molecule consists of a benzene ring with a difluoromethoxy group (-OCHF2) attached at the para position and an amino group (NH2) attached at the opposite end of the ring [, ].
The presence of the difluoromethoxy group can make the molecule more electron-withdrawing compared to aniline. This can affect the reactivity of the molecule in chemical reactions [].
Specific information on the chemical reactions involving 4-(difluoromethoxy)aniline is not readily available in publicly accessible scientific databases. However, based on its functional groups, it is likely to undergo reactions typical of aromatic amines and difluoromethoxy ethers [].
Acute Toxic;Irritant